The Definitive Technical Guide to 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran: Synthesis, Properties, and Applications
The Definitive Technical Guide to 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran: Synthesis, Properties, and Applications
Executive Summary
As the demands of advanced materials science and medicinal chemistry evolve, the strategic incorporation of perfluorinated structural motifs has become indispensable. 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran (commonly known as perfluorophthalane) is a highly specialized cyclic ether characterized by its extreme chemical stability and unique electronic properties. This whitepaper provides a comprehensive, field-proven guide to its physical properties, mechanistic synthesis via the Halex reaction, and its downstream applications in drug development.
Part 1: Core Chemical Identity & Quantitative Data
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. Commercial chemical databases classify this compound as a highly specialized fluorinated intermediate[1],[2]. Due to the complete substitution of hydrogen atoms with fluorine, the molecule exhibits exceptionally low polarizability and weak intermolecular van der Waals forces, which profoundly influence its boiling point and lipophilicity.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Name | 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran |
| Common Synonyms | Perfluorophthalane, Octafluoro-1,3-dihydroisobenzofuran |
| CAS Registry Number | 122180-11-4 |
| Molecular Formula | C8F8O |
| Molecular Weight | 264.07 g/mol |
| Topological Polar Surface Area (TPSA) | 9.2 Ų |
| Structural Class | Perfluorinated bicyclic ether |
| Appearance | Colorless liquid |
Part 2: Mechanistic Insights into Synthesis (The Halex Reaction)
The primary synthetic route to 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran relies on a Halex (Halogen Exchange) reaction, a methodology first detailed by[3].
In our experience scaling fluorination reactions, achieving complete perfluorination on an aromatic ring requires overcoming significant activation energy barriers. The reaction utilizes 4,5,6,7-tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran as the precursor. The pre-existing aliphatic −CF2− groups act as powerful electron-withdrawing groups, effectively depleting the electron density of the aromatic ring and activating the carbon-chlorine bonds for nucleophilic attack.
In modern industrial applications, continuous flow reactors and microreactors are increasingly preferred for Halex reactions to manage the high exothermicity and minimize toxic waste[4].
Experimental Protocol: Self-Validating Halex Synthesis
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice.
Step 1: Reactor Preparation
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Action: Equip a Hastelloy C-276 or PTFE-lined pressure reactor with a mechanical stirrer and an inert gas (Ar/N2) inlet.
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Causality: Glass reactors are strictly prohibited. The combination of potassium fluoride (KF) and trace moisture generates hydrofluoric acid (HF) at high temperatures, which rapidly etches borosilicate glass, compromising reactor integrity and contaminating the product with fluorosilicates.
Step 2: Reagent Loading & Dehydration
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Action: Charge the reactor with sulfolane (solvent) and anhydrous KF. Heat to 150°C under a gentle vacuum to azeotropically remove trace water, then backfill with Argon.
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Causality: Sulfolane is selected for its high thermal stability and high dielectric constant, which dissolves KF sufficiently while leaving the fluoride anion "naked" and highly nucleophilic. Strict anhydrous conditions are required because water will outcompete fluoride as a nucleophile, leading to hydroxylated byproducts.
Step 3: Substrate Addition & Reaction
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Action: Introduce the precursor (4,5,6,7-tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran). Seal the reactor and heat to 180°C for 12–18 hours.
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Causality: The high temperature is necessary to drive the nucleophilic aromatic substitution to completion across all four chlorinated positions.
Step 4: Isolation via Fractional Distillation
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Action: Cool the reactor and distill the crude mixture directly under reduced pressure.
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Causality: The perfluorinated product has significantly weaker intermolecular forces compared to the chlorinated precursor, resulting in a lower boiling point. This thermodynamic difference allows for clean, continuous separation from the sulfolane solvent and any unreacted starting material.
Step 5: Self-Validating Quality Control
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Action: Analyze the distillate using 19F NMR and GC-MS.
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Validation Checkpoint: The protocol is self-validating through orthogonal analytical techniques. GC-MS must show a single peak with an m/z of 264. The 19F NMR spectrum must display exactly two distinct chemical environments (aliphatic −CF2− and aromatic −C−F ) with a 1:1 integration ratio. The presence of any peaks in the 1H NMR spectrum immediately invalidates the batch, proving incomplete fluorination or moisture contamination.
Caption: Step-by-step workflow of the Halex synthesis and purification process.
Part 3: Applications in Drug Development & Materials Science
The perfluorophthalane core is a highly specialized structural motif. In medicinal chemistry, the incorporation of heavy fluorination is a proven strategy to modulate lipophilicity and block metabolic liabilities.
The extremely strong C-F bonds (bond dissociation energy ~116 kcal/mol) resist oxidative cleavage by hepatic cytochrome P450 (CYP450) enzymes. By substituting a standard isobenzofuran or phthalane moiety with its perfluorinated analog, drug developers can dramatically increase the in vivo half-life of a therapeutic candidate. The steric bulk of the fluorine atoms also shields the aromatic core from electrophilic attacks, while the high electronegativity lowers the pKa of adjacent functional groups, optimizing target binding affinity.
Furthermore, in materials science, this compound serves as a critical intermediate for synthesizing perfluorophthalic acid derivatives, which are utilized in high-performance fluoropolymers, specialty coatings, and advanced electrolytes[3].
Caption: Mechanism of CYP450 metabolic resistance conferred by the perfluorinated core.
References
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Synthesis of octafluoro-1,3-dihydro-isobenzofuran and its conversion to perfluorophthalic acid derivatives Source: ResearchGate (Dmowski, W., & Wielgat, J., Journal of Fluorine Chemistry, 1988) URL:[Link]
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1,1,3,3,4,5,6,7-OCTAFLUORO-1,3-DIHYDRO-ISOBENZOFURAN — Chemical Substance Information Source: NextSDS URL:[Link]
- New method for producing fluoroaryl compounds and their derivatives (JP2021517554A)
